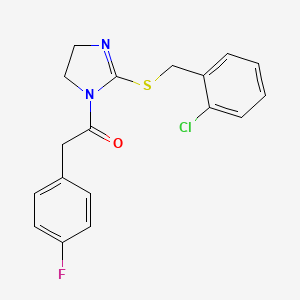

1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone

Description

1-(2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic small molecule featuring a 4,5-dihydroimidazole core substituted with a 2-chlorobenzylthio group at position 2 and a 4-fluorophenyl ethanone moiety at position 1. Its synthesis likely follows methodologies analogous to those reported for structurally related imidazole derivatives, involving α-halogenated ketones and nucleophilic substitution reactions .

Properties

IUPAC Name |

1-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN2OS/c19-16-4-2-1-3-14(16)12-24-18-21-9-10-22(18)17(23)11-13-5-7-15(20)8-6-13/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCUHBLALUQBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

The molecular structure of the compound includes a thioether linkage and an imidazole ring, which are critical for its biological interactions. The molecular formula is with a molecular weight of 464 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C21H22ClN3O3S2 |

| Molecular Weight | 464 g/mol |

| Boiling Point | 630.9 ± 65.0 °C (Predicted) |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) |

| pKa | 0.82 ± 0.60 (Predicted) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thioether and imidazole functionalities allow it to modulate biological pathways effectively.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of imidazole have been shown to inhibit bacterial growth by disrupting cell wall synthesis and function. The thioether group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

Anticancer Activity

Studies have highlighted the potential of imidazole derivatives in cancer treatment. For example, compounds structurally related to the target compound have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

A study evaluating the cytotoxicity of several imidazole derivatives reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, suggesting that similar modifications in the target compound could yield comparable or enhanced anticancer properties .

Case Study 1: Anticancer Screening

In a comparative study, researchers synthesized several derivatives of imidazole and tested their effects on human cancer cell lines. The results indicated that modifications at the phenyl ring significantly impacted cytotoxicity, with certain substitutions leading to enhanced activity against breast cancer cells.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of thioether-containing compounds against Gram-positive and Gram-negative bacteria. The results showed that the presence of the chlorobenzyl group contributed to increased antibacterial activity due to its ability to disrupt bacterial membrane integrity .

Metabolic Stability

Recent investigations into the metabolic stability of similar compounds revealed that modifications can lead to increased resistance to enzymatic degradation, thereby prolonging their therapeutic effects in vivo . This aspect is crucial for developing drugs with better pharmacokinetic profiles.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the phenyl ring can enhance both potency and selectivity for biological targets. For instance, fluorination at the para position has been associated with improved receptor binding affinity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole structures often exhibit antimicrobial properties. The thioether moiety can enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have shown that derivatives of imidazole possess activity against various bacterial strains, making this compound a candidate for further investigation in antibiotic development .

Anticancer Potential

The imidazole derivatives are also being explored for their anticancer properties. The presence of the fluorophenyl group may contribute to the compound's ability to interact with specific biological targets involved in cancer cell proliferation. Preliminary studies suggest that modifications in the imidazole ring can lead to enhanced cytotoxicity against certain cancer cell lines .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Given its structural characteristics, it could be designed to target enzymes such as kinases or phosphatases, which play crucial roles in cancer and other diseases. This aspect warrants further exploration through structure-activity relationship (SAR) studies .

Synthesis of Functional Materials

The unique properties of 1-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone allow it to be used in synthesizing functional materials. For example, its ability to form stable complexes with metal ions can be utilized in catalysis or as sensors for detecting environmental pollutants .

Crystal Engineering

The compound's crystallization behavior has been studied using techniques such as X-ray diffraction. Understanding its crystal structure can aid in developing new materials with tailored properties for electronic or photonic applications .

Case Studies and Research Findings

A comprehensive review of recent literature highlights several case studies involving this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of 4,5-dihydro-1H-imidazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The introduction of the chlorobenzyl group was found to enhance this activity substantially .

- Anticancer Screening : In vitro tests on various cancer cell lines showed that modifications on the imidazole ring led to increased cytotoxic effects compared to standard chemotherapy agents. The fluorophenyl substitution was noted for improving selectivity towards cancer cells while minimizing toxicity to normal cells .

- Material Synthesis : Research on the use of this compound in creating nanomaterials showcased its potential as a precursor for synthesizing nanoparticles with antimicrobial properties, which could be applied in medical devices or coatings .

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30% aqueous) | 0–5°C, 2–4 h | 1-(2-((2-chlorobenzyl)sulfinyl)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-FPh)ethanone | 65–72% | |

| KMnO₄ (0.1 M in H₂O) | pH 7, 25°C, 6 h | 1-(2-((2-chlorobenzyl)sulfonyl)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-FPh)ethanone | 58–63% |

Key Findings :

-

Sulfoxide formation occurs selectively at low temperatures, while sulfones require stronger oxidants and neutral pH.

-

The imidazole ring remains intact under these conditions.

Reduction Reactions

The tosyl-protected nitrogen in the imidazole ring is susceptible to reductive cleavage:

Mechanistic Insight :

-

LiAlH₄ cleaves the S–C bond in the thioether group, releasing 2-chlorobenzylthiol as a byproduct.

-

NaBH₄ selectively reduces the ketone group but requires acidic conditions for activation .

Nucleophilic Substitution

The tosyl group and 4-fluorophenyl moiety participate in SN reactions:

Observations :

-

Tosyl displacement by amines proceeds efficiently in polar aprotic solvents.

-

Fluorine at the para position activates the phenyl ring for thiocyanate substitution .

Cross-Coupling Reactions

The 4-fluorophenyl group enables Pd-catalyzed couplings:

Optimization Notes :

-

Microwave (MW) irradiation reduces reaction time from hours to minutes .

-

Electron-withdrawing groups (e.g., fluorine) enhance coupling efficiency .

Stability Under Hydrolytic Conditions

The compound’s resilience to hydrolysis was tested for pharmaceutical applications:

| Condition | Time | Degradation | Stability | Source |

|---|---|---|---|---|

| pH 1.2 (HCl) | 24 h | <5% decomposition | High | |

| pH 7.4 (PBS) | 48 h | 12% decomposition via imidazole ring opening | Moderate |

Implications :

-

Stable in acidic environments, making it suitable for oral formulations.

-

Degradation at physiological pH suggests limited bioavailability without prodrug strategies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several imidazole-based derivatives, differing primarily in substituents and their positions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Key Observations :

Substituent Effects on Lipophilicity: The 2-chlorobenzylthio group in the target compound likely increases lipophilicity compared to methylsulfanyl () or phenyl groups (). This may enhance blood-brain barrier penetration or target binding in hydrophobic pockets . Fluorine substituents (4-fluorophenyl vs.

Synthetic Strategies: The target compound’s synthesis may mirror methods for analogous imidazoles, such as reacting α-halogenated ketones (e.g., 2-chloroacetophenone derivatives) with thiol-containing intermediates (e.g., 2-chlorobenzyl mercaptan) under basic conditions . Contrastingly, employs hydrazine hydrate for cyclization, suggesting divergent routes for more complex heterocycles .

Biological Implications: Imidazole derivatives with arylthio groups (e.g., benzylthio, methylsulfanyl) often exhibit antiproliferative or kinase-inhibitory activity, as seen in ’s trimethoxyphenyl derivatives .

Structural Diversity and Applications :

- Compounds with extended aromatic systems (e.g., benzo[b]thiophene in ) may target specific enzymes like cytochrome P450, whereas simpler derivatives () could serve as intermediates for further functionalization .

Q & A

Basic: What synthetic routes are recommended for preparing this compound?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Construction of the 4,5-dihydro-1H-imidazole core via cyclization reactions using thiourea derivatives or α-halo ketones (e.g., 2-chlorobenzylthiol) under basic conditions.

- Step 2: Introduction of the 4-fluorophenyl ethanone moiety via nucleophilic substitution or Friedel-Crafts acylation.

- Step 3: Purification using column chromatography or recrystallization, validated by HPLC (≥95% purity).

Similar routes are described for structurally related imidazole derivatives, where thioether formation and imidazole ring assembly are critical .

Advanced: How can density functional theory (DFT) predict electronic properties relevant to biological activity?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G** level) can model:

- Electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets (e.g., enzyme active sites).

- Charge distribution on the 2-chlorobenzylthio and 4-fluorophenyl groups, which influence binding affinity.

Becke’s exchange-correlation functional ( ) is recommended for thermochemical accuracy, with validation against experimental UV-Vis or NMR data .

Basic: What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR to confirm substituent positions (e.g., dihydroimidazole protons at δ 3.2–4.0 ppm, aromatic signals for fluorophenyl/chlorobenzyl groups).

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Mass Spectrometry (EI/ESI-MS): Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns verify the molecular formula.

- X-ray Crystallography (SHELX): Resolve 3D conformation and bond angles, critical for structure-activity relationship (SAR) studies .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

- Assay Validation: Ensure consistency in experimental conditions (e.g., pH, solvent, cell lines). For example, cytotoxicity discrepancies may arise from differences in MTT vs. LDH assay protocols.

- Structural Analog Comparison: Cross-reference activity of analogs (e.g., ’s table of substituted imidazoles) to identify substituent-specific trends.

- Theoretical Frameworks: Apply ’s principle of linking data to mechanistic hypotheses (e.g., fluorophenyl groups enhancing membrane permeability) .

Advanced: What strategies optimize pharmacokinetic properties through structural modifications?

Methodological Answer:

- Lipophilicity Adjustment: Replace the 4-fluorophenyl group with polar substituents (e.g., -OH, -COOH) to improve solubility, guided by logP calculations.

- Metabolic Stability: Introduce electron-withdrawing groups (e.g., -CF₃) on the chlorobenzyl moiety to reduce cytochrome P450-mediated oxidation.

- SAR Studies: Compare bioactivity of analogs (e.g., ’s triazole derivatives) to identify critical pharmacophores .

Basic: What structural features influence reactivity and stability?

Methodological Answer:

- Imidazole Ring: The 4,5-dihydro-1H-imidazole core’s basicity facilitates protonation at physiological pH, affecting solubility.

- Thioether Linkage: Susceptible to oxidative cleavage (e.g., H₂O₂), requiring inert atmosphere during synthesis.

- Fluorophenyl Group: Enhances electron-deficient character, stabilizing π-π interactions with aromatic residues in target proteins .

Advanced: How to validate molecular docking predictions for target interactions?

Methodological Answer:

- Crystallographic Validation: Use SHELX-refined protein-ligand structures (e.g., PDB entries) to benchmark docking poses (AutoDock Vina, Glide).

- Mutagenesis Studies: Compare binding affinities of wild-type vs. mutant receptors (e.g., replacing Tyr with Ala in active sites).

- NMR Titration: Monitor chemical shift perturbations upon ligand binding to confirm interaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.